Home > Products > Screening Compounds P91705 > [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate -

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate

Catalog Number: EVT-5429845
CAS Number:
Molecular Formula: C15H12N2O4
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrates potent anti-inflammatory activity in vitro and in vivo, inhibiting tumor necrosis factor-alpha production and reducing pulmonary neutrophilia. Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors due to its lower emetogenicity. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This compound was synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide through a multi-step reaction, ultimately yielding the target molecule in a 76% yield. The structure of this heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals key structural features. The central oxadiazole ring is non-coplanar with both the methoxyphenyl and pyridine rings, suggesting limited conjugation. The crystal packing analysis indicates that the molecules within the crystal lattice interact primarily through weak van der Waals forces. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of compounds, incorporating a chromen-2-one moiety linked to the oxadiazole ring, was synthesized and evaluated for potential anticonvulsant activity. Several compounds within this series exhibited significant activity in the maximal electroshock seizure (MES) test, with compound 6e demonstrating potency at a dose of 30 mg/kg. Importantly, these compounds displayed lower neurotoxicity compared to the standard drug phenytoin. []

3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

Compound Description: This series of compounds was synthesized through a multi-step reaction, starting from ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. The final compounds were characterized using various spectroscopic techniques, including IR, 1H NMR, mass spectrometry, and elemental analysis. Biological evaluation revealed that these compounds exhibited promising antibacterial, antifungal, and antioxidant properties. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: X-ray crystallography studies of this compound revealed its crystal structure, indicating it crystallizes in the monoclinic space group P21. The crystal packing analysis demonstrated the presence of C—H⋯N and C—H⋯O contacts, influencing the intermolecular interactions and potentially its physicochemical properties. []

Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

Compound Description: This series of twelve N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines were synthesized and evaluated for their antiproliferative and antioxidant activities. Notably, compound 6e exhibited the most promising antiproliferative activity against a panel of nine different cancer cell lines. This compound demonstrated the highest sensitivity towards CCRF-CEM, MCF-7, MOLT-4, T-47D, and SR cell lines, highlighting its potential as an anti-cancer agent. Additionally, compounds 6e and 6c displayed significant antioxidant activity in DPPH free radical scavenging assays. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound emerged as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor through a systematic structure-activity relationship study. It exhibited a remarkable pharmacokinetic profile and good potency and selectivity for CRAC channels. Further characterization in in vivo rheumatoid arthritis models and histopathological evaluations led to its identification as a potential clinical candidate. Preclinical studies demonstrated an excellent safety profile, and Phase 1 clinical trials in healthy volunteers confirmed its favorable safety, tolerability, and target engagement. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound, a precursor for energetic materials, was synthesized and meticulously characterized using NMR, IR, DSC, and X-ray crystallography. Crystallographic analysis revealed its orthorhombic crystal system and space group Pnma. The presence of intermolecular hydrogen bonds involving the amino groups and nitrogen atoms within the crystal lattice contributes to its stability. Sensitivity tests determined its impact sensitivity to be 10 J and friction sensitivity to be 190 N, providing crucial information for its safe handling and potential applications. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides, featuring both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and evaluated for their urease inhibitory potential. They demonstrated promising activity against urease, with varying potencies depending on the substituents on the phenyl ring. Importantly, these compounds exhibited low cytotoxicity in hemolysis assays, indicating their potential as safer therapeutic agents. []

5-Aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

Compound Description: These two series of compounds, containing either a halogenated acetamide or a thiazolidinone moiety linked to the oxadiazole ring, were synthesized and evaluated for their antibacterial activity. The compounds exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 125 μg/mL. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

Compound Description: These compounds, characterized by an alkylthio group at the 5-position of the oxadiazole ring, were synthesized as potential alkaline phosphatase inhibitors. Notably, compound 6i displayed potent inhibitory activity with an IC50 value of 0.420 μM, surpassing the standard inhibitor KH2PO4. Molecular docking studies provided insights into their binding interactions with the alkaline phosphatase enzyme. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This hybrid ring system, incorporating both thiazole and oxadiazole rings, was designed and synthesized to investigate its antibacterial potential. Characterization using spectroscopic techniques confirmed its structure. Biological evaluations revealed significant antibacterial activity, highlighting its potential as a lead compound for developing new antibacterial agents. []

Substituted 1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-Methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: These two series of compounds, incorporating either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring linked to a nitropyrrole moiety, were synthesized from ethyl 4-nitropyrrole-2-carboxylate through a series of reactions. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: These compounds were synthesized from 2-aminopyridine and characterized using IR, NMR, and mass spectrometry. The compounds were screened for their antiproliferative activity against the NCI-60 human cancer cell line panel. Compounds 5c, 5f, and 5g exhibited promising anticancer activity, particularly against the HOP-92 non-small cell lung cancer cell line. Furthermore, compound 5b demonstrated significant antibacterial activity, while compound 5f showed potent antifungal activity. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamides

Compound Description: This series of fourteen compounds, featuring a dihydropyridine ring linked to the oxadiazole moiety, was synthesized as potential anti-inflammatory and anti-cancer agents. The compounds were prepared via sodium borohydride reduction of their corresponding pyridinium ylide precursors. []

2-(Methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: These compounds, characterized by a quinazolinone core structure linked to an oxadiazole ring, were investigated as potential NMDA receptor inhibitors. The study employed graph theoretical analysis and in silico modeling to predict their toxicity, metabolism, and potential as drug candidates. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: These bi-heterocyclic compounds, containing both thiazole and oxadiazole rings, were synthesized and evaluated for their potential therapeutic effects against Alzheimer's disease and diabetes. In vitro enzyme inhibition assays revealed that some compounds exhibit notable activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, suggesting their potential as multi-target agents. []

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

Compound Description: This compound, containing two thiadiazole rings linked by a sulfur-containing bridge, was synthesized and its crystal structure was determined by X-ray diffraction. The molecule adopts a butterfly conformation, and its crystal packing is stabilized by weak interactions. []

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-5-nitroimidazole and 1-Methyl-2-(1,3,4-oxadiazol-2-yl)-5-nitroimidazole

Compound Description: These two nitroimidazole derivatives, incorporating either a 1,3,4-thiadiazole or 1,3,4-oxadiazole ring, were synthesized from 1-methyl-5-nitroimidazole-2-carboxylic acid hydrazide. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

Compound Description: This series of oxadiazole derivatives, characterized by a 2,4-dichlorophenyl group at the 5-position, were synthesized and evaluated for their anticancer activity against cervical, liver, and breast cancer cell lines. The compounds demonstrated selectivity towards liver cancer cells. []

1-((5-Substituted-1,3,4-oxadiazol-2-yl)methyl)-4-benzylpiperazines

Compound Description: This series of compounds, featuring a piperazine ring linked to the oxadiazole moiety, was synthesized and evaluated for anticancer activity against HBL-100 cell lines and antibacterial activity against various bacterial strains. The structures of these compounds were established through elemental analysis, IR, 1H NMR, and mass spectral data. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. The molecule adopts an anti-orientation regarding its amide bond, and its crystal packing is stabilized by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. []

7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and Its Derivatives

Compound Description: This series of compounds, characterized by a chromen-2-one moiety linked to the oxadiazole ring, was synthesized from commercially available starting materials. The synthesis involved a multi-step procedure with good yields. [, ]

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

Compound Description: This compound, with a sulfonamide group attached to the oxadiazole ring, was investigated using X-ray diffraction analysis, revealing the presence of two conformers in the crystal structure. The study highlighted the influence of hydrogen bonding on the conformation and stability of the molecule. []

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol Derivatives

Compound Description: This series of compounds was synthesized and their antioxidant properties were evaluated using DPPH and FRAP assays. Compounds 6i and 6h showed significant antioxidant ability in both assays. The study highlighted the influence of the substituents on the aryl ring attached to the oxadiazole on their antioxidant properties. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A new, thermodynamically stable crystalline modification of this compound was discovered. This novel form offers improved stability for suspension formulations, potentially enhancing its pharmaceutical applications. []

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

Compound Description: This compound, containing both triazole and oxadiazole rings, was synthesized and characterized using X-ray crystallography. The crystal structure revealed the spatial arrangement of the molecule and the presence of weak intermolecular hydrogen bonds. []

3-(1,3,4-Oxadiazol-2-yl)methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

Compound Description: This series of compounds was synthesized starting from allyl/methyl isothiocyanates and 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-acetic acid hydrazide. The synthetic route involved the formation of triazoline intermediates, followed by reactions with iodomethane or nitrous acid to yield the final compounds. []

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized through the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride. Its structure was confirmed using spectroscopic techniques including 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and elemental analysis. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound, containing both morpholine and oxadiazole rings, was characterized using X-ray crystallography. The analysis revealed its structural conformation, spatial arrangement of rings, and the presence of intermolecular hydrogen bonds influencing its crystal packing. []

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds, featuring an indole ring linked to the oxadiazole moiety, were synthesized and evaluated for their biological activities. Some compounds displayed promising inhibitory activity against enzymes like α-glucosidase, butyrylcholinesterase, and lipoxygenase, while some exhibited good antibacterial activity against specific bacterial strains. []

1-(5-(((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized through a multi-step procedure and its structure was determined using 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and elemental analysis. The compound was screened for antimicrobial activity using the agar disc diffusion method. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound was synthesized and its structure was determined using X-ray crystallography. The analysis revealed the spatial arrangement of the rings within the molecule, the presence of intermolecular hydrogen bonds influencing the crystal packing, and a short intramolecular C—H⋯O contact. []

N-(3-Methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound, featuring a sulfonamide group and a pyridine ring linked to the oxadiazole moiety, was investigated for its potential use in combination therapies with LHRH analogs and bisphosphonates. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: This compound, containing both pyrazole and oxadiazole rings, was characterized using X-ray crystallography. The analysis revealed the spatial arrangement of the rings within the molecule, indicating that the pyrazole and oxadiazole rings are not fully conjugated. []

Properties

Product Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl furan-2-carboxylate

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C15H12N2O4/c1-10-4-6-11(7-5-10)14-17-16-13(21-14)9-20-15(18)12-3-2-8-19-12/h2-8H,9H2,1H3

InChI Key

JSJHTLQINCPHCN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3

Solubility

42.4 [ug/mL]

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.